2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE

Catalog No.
S6067323
CAS No.
M.F
C12H10N6OS2
M. Wt
318.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-N-...

Product Name

2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE

IUPAC Name

2-(1-phenyltetrazol-5-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide

Molecular Formula

C12H10N6OS2

Molecular Weight

318.4 g/mol

InChI

InChI=1S/C12H10N6OS2/c19-10(14-11-13-6-7-20-11)8-21-12-15-16-17-18(12)9-4-2-1-3-5-9/h1-7H,8H2,(H,13,14,19)

InChI Key

FIIBXWXZJYUTGC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=NC=CS3

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=NC=CS3

The exact mass of the compound 2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-1,3-thiazol-2-ylacetamide is 318.03575131 g/mol and the complexity rating of the compound is 355. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfany] -N-(1,3-thiazol-2-yl)acetamide is a complex organic compound characterized by the presence of multiple functional groups, including a phenyl group, a tetrazole ring, a thiazole ring, and an acetamide moiety. Its molecular formula is C20H15F3N6OS2C_{20}H_{15}F_3N_6OS_2 with a molecular weight of approximately 476.5 g/mol. The compound is notable for its potential biological activities and applications in medicinal chemistry due to its unique structural features that facilitate various interactions with biological targets.

  • Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
  • Reduction: If nitro groups are present, they can be reduced to amines.
  • Substitution: Nucleophilic substitution reactions can occur at the benzyl and thiazole rings.

Common reagents for these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium azide for substitution reactions. The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the specific reaction conditions.

The biological activity of 2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfany]-N-(1,3-thiazol-2-yl)acetamide has been investigated for its potential antimicrobial and anticancer properties. The tetrazole ring acts as a bioisostere of carboxylic acids, enabling interactions with enzymes and receptors similar to those of natural substrates. This feature may contribute to its effectiveness against various pathogens and cancer cells by inhibiting specific molecular targets within biological pathways .

The synthesis of this compound typically involves a multi-step process:

  • Preparation of the Tetrazole Ring: This can be synthesized using benzaldehyde and sodium azide in the presence of malononitrile.
  • Formation of Thiazole Derivatives: The thiazole component is prepared through reactions involving 2-amino thiazoles.
  • Final Coupling Reaction: The tetrazole and thiazole intermediates are then coupled with acetamide under controlled conditions to yield the final product.

Industrial production methods may optimize these synthetic routes using continuous flow reactors to enhance yield and purity.

2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfany]-N-(1,3-thiazol-2-yl)acetamide has several applications:

  • Medicinal Chemistry: It is being explored as a potential antimicrobial and anticancer agent.
  • Material Science: Due to its unique chemical properties, it may be utilized in developing new materials with specific functionalities.
  • Chemical Research: It serves as a building block for synthesizing more complex molecules in organic chemistry .

Interaction studies have shown that this compound can interact with various biological targets. Its mechanism of action likely involves binding to specific enzymes or receptors, altering their activity and disrupting cellular pathways. Such interactions may lead to its observed biological effects, including antimicrobial and anticancer activities .

Several compounds share structural similarities with 2-[(1-phenyl-1H-tetrazol-5-yl)sulfany]-N-(1,3-thiazol-2-yl)acetamide:

Compound NameStructural FeaturesUnique Properties
2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetonitrileContains an acetonitrile group instead of thiazoleSimilar reactivity but different biological activity
1-(2,4-dihydroxybenzothioyl)-1H-tetrazolesContains a tetrazole ringExhibits similar biological activities but lacks the thiazole structure
2-amino thiazoleA simpler structure without tetrazoleCommonly used in medicinal chemistry but less complex

What sets 2-[(1-phenyl-1H-tetrazol-5-yl)sulfany]-N-(1,3-thiazol-2-yl)acetamide apart is its unique combination of functional groups that confer distinct chemical reactivity and biological properties. The presence of both tetrazole and thiazole rings along with the trifluoromethylbenzyl group enhances its versatility for various applications in medicinal chemistry.

XLogP3

2.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

318.03575131 g/mol

Monoisotopic Mass

318.03575131 g/mol

Heavy Atom Count

21

Dates

Last modified: 04-15-2024

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